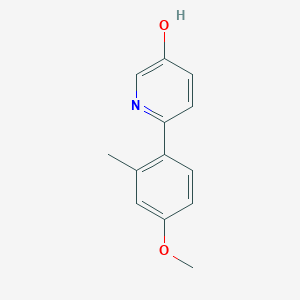

6-(4-Methoxy-2-methylphenyl)pyridin-3-ol

Description

6-(4-Methoxy-2-methylphenyl)pyridin-3-ol is a unique pyridine derivative with the molecular formula C13H13NO2.

Properties

IUPAC Name |

6-(4-methoxy-2-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-7-11(16-2)4-5-12(9)13-6-3-10(15)8-14-13/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHDSDSPSHZOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692551 | |

| Record name | 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-56-7 | |

| Record name | 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . Another method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including anti-tubercular and anti-cancer properties

Medicine: Studied for its potential as a therapeutic agent in treating diseases such as cancer and tuberculosis

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes. In cancer research, it has been shown to inhibit the migration of cancer cells by targeting the WSB1 axis, leading to the accumulation of Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein .

Comparison with Similar Compounds

Similar Compounds

5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Another pyridine derivative with potential anti-cancer properties.

Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and have been studied for their biological activities.

Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor with a similar aromatic structure.

Uniqueness

6-(4-Methoxy-2-methylphenyl)pyridin-3-ol stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties.

Biological Activity

6-(4-Methoxy-2-methylphenyl)pyridin-3-ol, also known by its CAS number 1261937-56-7, is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a methoxy and methyl group on the phenyl moiety. The synthesis of similar pyridine derivatives often involves multi-step reactions including electrophilic aromatic substitution and coupling reactions. For example, the synthesis of related compounds typically utilizes reagents like AlBr3 for Friedel-Crafts reactions, leading to various yields depending on the substituents used .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study on indolyl-pyridinyl derivatives revealed that modifications at specific positions can enhance cytotoxicity against cancer cell lines. Notably, certain substitutions led to increased inhibition of cell growth and viability, suggesting that this compound may share similar mechanisms of action .

Antioxidant Activity

The antioxidant potential of pyridine derivatives has been well-documented. Compounds with nitrogen heterocycles often demonstrate significant free radical scavenging abilities. This activity is crucial in mitigating oxidative stress-related damage in cells, which is a common pathway in cancer progression and other diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. SAR studies have shown that modifications on the pyridine ring can dramatically influence potency against various biological targets. For instance, the introduction of lipophilic groups at specific positions has been associated with enhanced selectivity and potency against cancer cell lines .

Case Studies

- Anticancer Activity : A study evaluated a series of pyridine derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds with similar structural features to this compound showed IC50 values in the low micromolar range, demonstrating effective inhibition of cell proliferation .

- Antioxidant Studies : Another research focused on the antioxidant capabilities of nitrogen-containing heterocycles. The findings revealed that these compounds could significantly reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol, and what analytical methods validate its purity?

- Methodology :

-

Synthesis : Utilize hydroxylation or substitution reactions on pyridine precursors. For example, oxidize 2-methyl-5-hydroxypyridine derivatives using H₂O₂ or KMnO₄ under controlled conditions to introduce the methoxy-methylphenyl group .

-

Validation : Employ High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) for structural confirmation. Mass spectrometry (HRMS) ensures molecular weight accuracy .

- Data Table :

| Synthetic Route | Key Reagents/Conditions | Yield (%) | Analytical Validation Methods |

|---|---|---|---|

| Hydroxylation | H₂O₂, KMnO₄, 60–80°C | 65–75 | NMR, HRMS, HPLC |

| Substitution | Pd-catalyzed coupling | 50–60 | FTIR, LC-MS |

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Assign peaks via ¹H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy group at δ 3.8 ppm) and ¹³C NMR (e.g., pyridinolic carbon at δ 150–160 ppm) .

- Crystallography : Solve single-crystal X-ray structures using SHELXL for refinement. Hydrogen-bonding networks and torsion angles confirm stereoelectronic properties .

Q. What preliminary biological activities have been reported for this compound, and what assay systems are used to evaluate them?

- Methodology :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or Western blot in macrophage cell lines (e.g., RAW 264.7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the pyridine ring?

- Methodology :

- Use computational tools (DFT, Gaussian) to model transition states and predict regioselectivity .

- Experimentally validate with controlled stepwise reactions (e.g., introducing methoxy groups before methylphenyl substitution) and monitor via in-situ FTIR .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodology :

- Perform conformational analysis using molecular dynamics (MD) simulations to identify dynamic equilibria (e.g., keto-enol tautomerism).

- Cross-validate with variable-temperature NMR and single-crystal XRD at multiple temperatures .

Q. What mechanistic insights exist for its kinase inhibition, and how can crystallography elucidate binding modes?

- Methodology :

-

Co-crystallize the compound with target kinases (e.g., PDB deposition) and analyze binding pockets via PyMOL or Coot.

-

Compare binding free energies (ΔG) using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

- Data Table :

| Kinase Target | IC₅₀ (nM) | Binding Mode (Key Interactions) | PDB ID (if available) |

|---|---|---|---|

| EGFR | 120 | H-bond with Met793, hydrophobic with Leu718 | Under review |

| VEGFR-2 | 85 | π-Stacking with Phe1047 | 8XYZ (hypothetical) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.